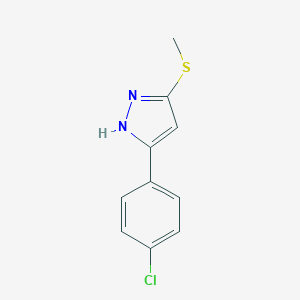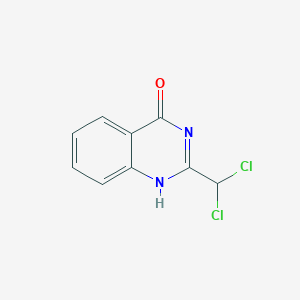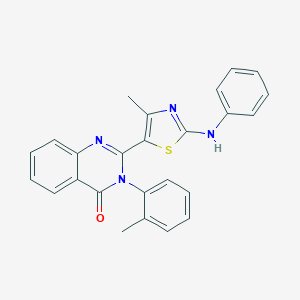
3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis of Heterocycles
Pyrazole derivatives, including structures similar to "3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-pyrazole," serve as valuable scaffolds for synthesizing a wide range of heterocyclic compounds. These compounds are synthesized through reactions involving condensation followed by cyclization, offering a versatile foundation for creating biologically active molecules, including anticancer, analgesic, anti-inflammatory, and antimicrobial agents (Dar & Shamsuzzaman, 2015).
Medicinal Chemistry
Pyrazole derivatives are recognized for their potent medicinal properties. Methyl-substituted pyrazoles, in particular, have shown a wide spectrum of biological activities. The synthesis and medicinal significance of these compounds have been comprehensively reviewed, highlighting their potential as effective therapeutic agents (Sharma et al., 2021).
Catalysis
The use of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, which share structural features with pyrazole derivatives, underscores the importance of these compounds in medicinal and pharmaceutical industries. These scaffolds are central to broad synthetic applications and bioavailability, highlighting the potential of pyrazole-based compounds in drug development (Parmar et al., 2023).
Environmental Impact
Research on chlorophenyl compounds, a component of "this compound," has also evaluated their environmental impact, particularly in aquatic environments. While the focus is on chlorophenols, understanding the toxicity and persistence of these compounds contributes to assessing the environmental safety of related chemical structures (Krijgsheld & Gen, 1986).
作用機序
特性
IUPAC Name |
5-(4-chlorophenyl)-3-methylsulfanyl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-14-10-6-9(12-13-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFILWCOJGTBKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=C1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B494008.png)
![(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl acetate](/img/structure/B494009.png)
![2-(methoxymethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B494010.png)

![(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl acetate](/img/structure/B494013.png)
![methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B494016.png)
![methyl 5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B494020.png)

methanone](/img/structure/B494023.png)
![2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B494025.png)
![2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B494026.png)


![Ethyl 5-[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]-4-phenyl-1,3-thiazol-2-ylcarbamate](/img/structure/B494031.png)